Acid Orange 74

概要

説明

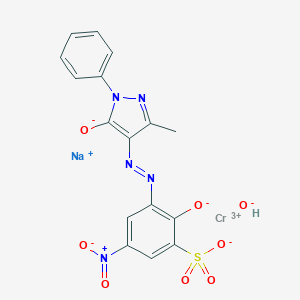

Acid Orange 74, also known as Acid Orange GEN or Acid Complex Orange GEN, is a dark brown powder . It is a chromium-complex monoazo acid dye widely used in the textile industry for dyeing and printing wool, polyamide fiber, and silk directly. It is also used in leather and electrochemical aluminum color .

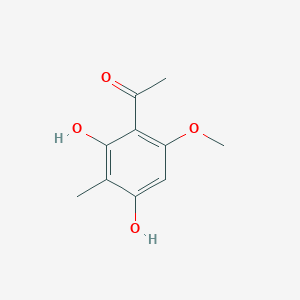

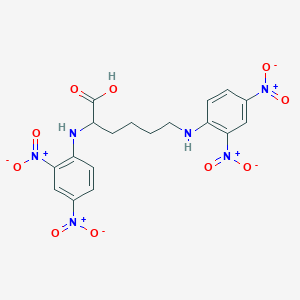

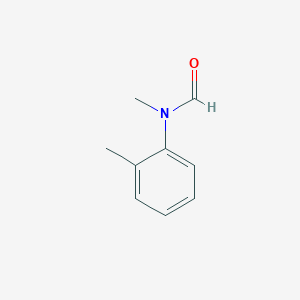

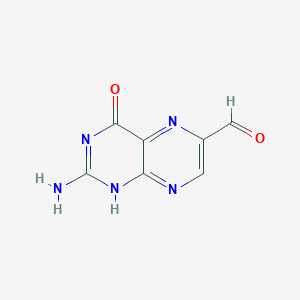

Molecular Structure Analysis

The molecular formula of Acid Orange 74 is C16H12N5NaO7S . Its molecular weight is 441.35 . The structure of Acid Orange 74 includes a chromium ion bound to the azo group, providing great stability to the dye structure .Chemical Reactions Analysis

Acid Orange 74 is soluble in water and ethanol, and slightly soluble in soluble fiber element . In strong sulfuric acid, it turns dark yellow, but dilutes into orange. In a 10% sodium hydroxide solution, it also turns orange . In terms of its reactions with other substances, Acid Orange 74 has been found to degrade effectively when treated with multi-walled carbon nanotubes under ultrasound irradiation .Physical And Chemical Properties Analysis

Acid Orange 74 is a dark brown powder . It is soluble in water, where it turns orange, and soluble in ethanol. It is slightly soluble in soluble fiber element . In strong sulfuric acid, it turns dark yellow, but dilutes into orange. In a 10% sodium hydroxide solution, it also turns orange .科学的研究の応用

Wastewater Treatment

Acid Orange 74 is used in studies related to wastewater treatment . The combination of ultrasound and multi-walled carbon nanotubes (MWCNT) has been found to be more effective in the removal of Acid Orange 74 in comparison to a single method . The adsorption behavior of Acid Orange 74 by this combination was investigated under various experimental conditions .

Dye Removal

The dye removal capacity of Acid Orange 74 decreases with an increase in the initial concentration of the dye . Lower removal ratios at higher dye concentrations are due to the saturation of adsorption . The adsorption capacity increased from 14 to 41.5 mg/g .

Adsorption Studies

The adsorption of Acid Orange 74 follows pseudo second-order kinetics . Kinetics analysis suggested lower temperature was favorable for Acid Orange 74 adsorption on MWCNT under ultrasound and justified the exothermic adsorption process .

Biosorptive Removal

Acid Orange 74 is used in studies related to biosorptive removal . The maximum capacity of Acid Orange 74 biosorption (64.24 mg g -1) was reached after 4 h at the most adequate pH, which was 2 . The biosorption capacity decreased 25% (to 48.18 mg g -1) during the second biosorption/desorption cycle and remained essentially unchanged during the third cycle .

Environmental Stewardship

Acid Orange 74 is used in studies related to environmental stewardship . It is a chromium-complex monoazo acid dye widely used in the textile industry . Due to being highly toxic and non-biodegradable, it must be removed from polluted water to protect the health of people and the environment .

Textile Industry

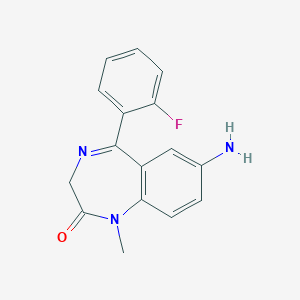

Acid Orange 74 is widely used in the textile industry . Its structure includes solubilizing groups (e.g., hydroxyl, carboxyl and amino) capable of forming coordination complexes with metal ions, mainly chromium, copper, cobalt, iron and nickel .

作用機序

Target of Action

Acid Orange 74 (AO74) is a chromium-complex monoazo acid dye . It is widely used in the textile industry due to its affinity to protein fibers and polyamide . The primary targets of AO74 are these fibers, where it binds to form coordination complexes .

Mode of Action

The interaction of AO74 with its targets involves a combination of van der Waals forces and π–π electron donor–acceptor (EDA) interactions . In the case of AO74 degradation, the dye interacts with the IrO2 electrode during electrochemical activation, leading to its degradation . The degradation of AO74 follows a pseudo-first-order kinetic degradation model .

Biochemical Pathways

The degradation of AO74 involves direct electron transfer and non-radical oxidation . When using an IrO2 anode for electrochemical activation of peroxydisulfate (PDS), the degradation of AO74 is attributed to these processes . The contribution to AO74 degradation is mainly OH when using an IrO2 cathode, while the contribution is a combination of non-radical and radical oxidation when using an IrO2 anode and stainless steel (SS) cathode .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AO74 is limited. It is known that ao74 is soluble in water , which can influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of AO74’s action primarily involve its degradation. The degradation efficiency of AO74 can reach up to 81.7% when using an IrO2 anode for PDS electrochemical activation . This degradation process results in the removal of AO74 from the system, reducing its potential environmental impact .

Action Environment

Environmental factors significantly influence the action of AO74. For instance, the degradation rate of AO74 shows a good linear relationship with current density and PDS concentration during the electrochemical activation process . Additionally, the addition of Cl- significantly enhances the degradation of AO74 . The pH of the environment also plays a crucial role, with the most adequate pH for AO74 biosorption being 2 .

Safety and Hazards

Acid Orange 74 is highly toxic and non-biodegradable . Therefore, it must be removed from polluted water to protect the health of people and the environment . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Research is ongoing to improve the degradation of Acid Orange 74. For instance, a study found that the combination of ultrasound and multi-walled carbon nanotubes was more effective in the removal of Acid Orange 74 compared to a single method . This suggests potential future directions for improving the management of Acid Orange 74 in the environment .

特性

IUPAC Name |

sodium;2-hydroxy-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O7S.Na/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;/h2-8,19,22H,1H3,(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDCLMCEHFVQMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N5NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid Orange 74 | |

CAS RN |

10127-27-2, 6054-86-0 | |

| Record name | Chromate(1-), [3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-2-(hydroxy-.kappa.O)-5-nitrobenzenesulfonato(3-)]hydroxy-, sodium (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulphonato(3-)]hydroxychromate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORDANT ORANGE 29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S5S9Z912G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

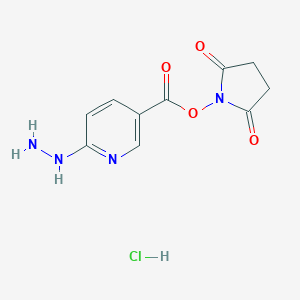

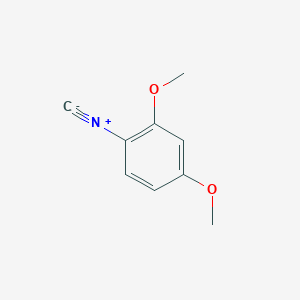

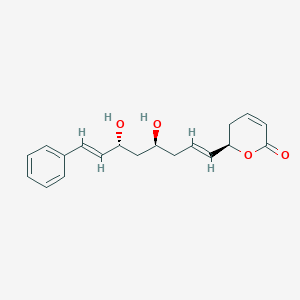

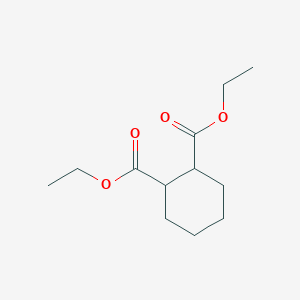

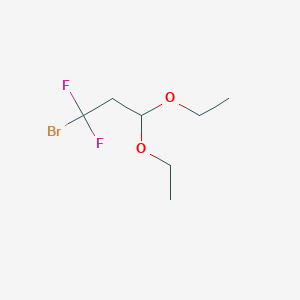

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)